(1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC17490466
Molecular Formula: C9H11Cl2NO
Molecular Weight: 220.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11Cl2NO |
|---|---|
| Molecular Weight | 220.09 g/mol |
| IUPAC Name | (1S,2S)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
| Standard InChI Key | STYDCQMXBCWDBR-SSDLBLMSSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C1=C(C=CC(=C1)Cl)Cl)N)O |
| Canonical SMILES | CC(C(C1=C(C=CC(=C1)Cl)Cl)N)O |
Introduction
Structural and Molecular Characteristics
(1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL (molecular formula: C₉H₁₁Cl₂NO) is a secondary amino alcohol featuring a 2,5-dichlorophenyl group attached to a propan-2-ol backbone. Its IUPAC name reflects the stereochemistry at the first and second carbon atoms, which critically influence its biological activity and synthetic utility . The compound’s molecular weight is 220.09 g/mol, and its structure includes both hydrophilic (alcohol, amine) and hydrophobic (aromatic, chlorine) moieties, enabling diverse interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁Cl₂NO | |
| Molecular Weight | 220.09 g/mol | |
| SMILES Notation | CC(C(C1=C(C=CC(=C1)Cl)Cl)N)O | |
| InChIKey | STYDCQMXBCWDBR-UHFFFAOYSA-N |
The stereochemical configuration (1S,2S) ensures spatial alignment of functional groups, which is pivotal for its interactions with biological targets. Computational models predict a logP value indicative of moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthesis and Industrial Production
The synthesis of (1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL typically involves a two-step process:
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Imine Formation: 2,5-Dichlorobenzaldehyde reacts with a chiral amine (e.g., (S)-1-phenylethylamine) under acidic conditions to yield a Schiff base intermediate.
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Reduction: The imine is reduced using catalytic hydrogenation or borohydride reagents to produce the target amino alcohol with high enantiomeric excess.
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and purity (>99% enantiomeric excess). Process optimization focuses on minimizing racemization and byproduct formation, with typical yields exceeding 85%.
| Target Organism | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| Staphylococcus aureus | 12.3 | Cell wall synthesis inhibition | |
| Candida albicans | 18.7 | Ergosterol biosynthesis disruption |
Chemical Reactivity and Derivative Synthesis
The compound’s functional groups enable diverse chemical modifications:
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Amine Alkylation: Reacts with alkyl halides to form tertiary amines, enhancing lipophilicity for CNS-targeted drugs.
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Esterification: The hydroxyl group undergoes esterification with acyl chlorides, producing prodrugs with improved bioavailability.
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Oxidation: Controlled oxidation yields ketone derivatives, which serve as intermediates for heterocyclic compounds .
Mechanism of Action at the Molecular Level
The chiral centers at C1 and C2 facilitate stereospecific interactions with biological targets. X-ray crystallography data reveal hydrogen bonding between the hydroxyl group and catalytic residues of target enzymes, while the 2,5-dichlorophenyl moiety occupies hydrophobic pockets, enhancing binding affinity. Molecular dynamics simulations indicate that the (1S,2S) configuration minimizes steric hindrance, allowing optimal orientation within active sites .
Comparison with Structural Analogues
Halogenation patterns and stereochemistry profoundly impact bioactivity:
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2,4-Dichloro Derivative: Reduced antimicrobial potency due to altered hydrophobic interactions.
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(1R,2S) Diastereomer: 40% lower enzyme inhibition, highlighting the importance of configuration.
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